Superior Pharmacokinetic Exposure: S-Pantoprazole 20 mg Matches Racemic 40 mg AUC
In a direct head-to-head pharmacokinetic study in healthy subjects, a single 20 mg dose of (S)-pantoprazole achieved an AUC0-t of 3,623±1,322 h•ng•mL⁻¹, which was comparable to the 3,276±1,302 h•ng•mL⁻¹ achieved by a 40 mg dose of racemic pantoprazole [1]. This indicates that the S-enantiomer provides approximately twice the systemic exposure per milligram compared to the racemate.
| Evidence Dimension | Area Under the Curve (AUC0-t) |
|---|---|
| Target Compound Data | (S)-pantoprazole 20 mg: 3,623±1,322 h•ng•mL⁻¹ |
| Comparator Or Baseline | Racemic pantoprazole 40 mg: 3,276±1,302 h•ng•mL⁻¹ |
| Quantified Difference | 20 mg S-pantoprazole AUC0-t is 110.6% of 40 mg racemic pantoprazole AUC0-t |
| Conditions | Single oral dose in 30 healthy Chinese subjects; LC-MS/MS analysis |
Why This Matters
Procurement of lower-dose S-pantoprazole (20 mg) achieves equivalent systemic drug exposure to 40 mg racemic product, enabling cost-per-milligram efficiencies and reduced excipient burden.
- [1] Chen X, et al. Pharmacokinetics and pharmacodynamics of (S)-pantoprazole sodium enteric-coated tablets in healthy subjects. Chinese Journal of Clinical Pharmacology and Therapeutics. 2020. View Source
